2,4-Dibromo-5-fluorochlorobenzene

Übersicht

Beschreibung

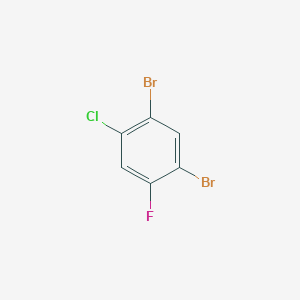

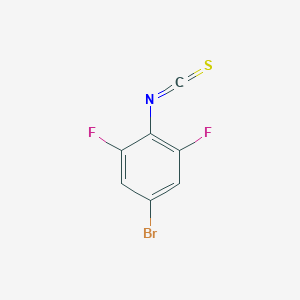

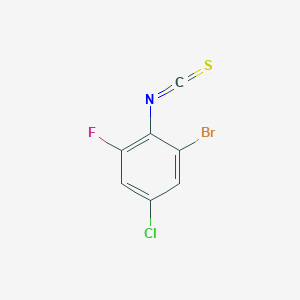

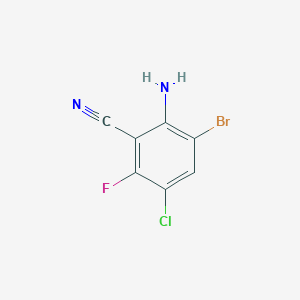

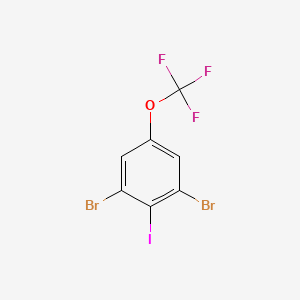

2,4-Dibromo-5-fluorochlorobenzene is a biochemical used for proteomics research . Its molecular formula is C6H2Br2ClF and it has a molecular weight of 288.34 .

Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-5-fluorochlorobenzene consists of a benzene ring with two bromine atoms, one fluorine atom, and one chlorine atom attached to it .Relevant Papers One relevant paper found discusses the synthesis of 2,4-dibromo-5-fluorobenzonitrile, a compound related to 2,4-Dibromo-5-fluorochlorobenzene . This compound may be used in synthesizing 2,4-dibromo-5-fluorobenzoic acid, which are intermediates of fluoroquinolones . The ammoxidation procedure for preparation of the nitrile has been described in detail .

Wissenschaftliche Forschungsanwendungen

Materials Chemistry and Separation Technologies

One significant application area for halogenated benzene derivatives, akin to 2,4-Dibromo-5-fluorochlorobenzene, is in materials chemistry, particularly in the development of metal-organic frameworks (MOFs). MOFs have been demonstrated to effectively separate mixtures of fluoroarenes, which are crucial in medicinal, agricultural, and materials chemistry. The purification process leverages the unique properties of MOFs to achieve high selectivity in separating fluoroarene mixtures, which is otherwise challenging due to the nearly identical physical properties of these compounds. This technology holds promise for enhancing the production efficiency of fluoroarenes and potentially other halogenated benzenes through more atom-economical and environmentally friendly methods (Zick et al., 2021).

Photovoltaic Applications

In the field of renewable energy, specifically in the development of perovskite solar cells, dichlorobenzene-functionalized hole-transporting materials (HTMs) have shown to improve photovoltaic performance. A study on CH₃NH₃PbI₃-based perovskite solar cells revealed that using a dichlorobenzene-functionalized HTM enhances power conversion efficiency due to higher photocurrent and voltage, even without the need for common conductivity-enhancing additives. This suggests that compounds like 2,4-Dibromo-5-fluorochlorobenzene could potentially play a role in the synthesis of novel HTMs for more efficient solar cells (Lee et al., 2014).

Organic Synthesis and Catalysis

Halogenated aromatics are pivotal in organic synthesis, serving as intermediates for various pharmaceuticals and agrochemicals. A study dedicated to the synthesis of ciprofloxacin, a widely used antibiotic, highlights the role of 2,4-dichlorofluorobenzene as a critical intermediate. This underscores the importance of halogenated benzene derivatives in pharmaceutical manufacturing, where safety and reaction yield are of paramount importance. Such research emphasizes the potential applications of 2,4-Dibromo-5-fluorochlorobenzene in the synthesis of complex molecules (You-jun, 2008).

Environmental Catalysis

The catalytic oxidation of chlorinated benzenes over supported metal oxides provides insights into the environmental applications of halogenated benzene derivatives. These processes are crucial for the degradation of persistent organic pollutants in the atmosphere. Research has shown that different catalysts can significantly affect the degradation rates of these compounds, with specific metal oxides offering promising pathways for the effective removal of hazardous materials from the environment (Krishnamoorthy et al., 2000).

Wirkmechanismus

Target of Action

It is known that halogenated aromatic compounds like this can interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

Brominated and chlorinated aromatic compounds are often involved in reactions such as free radical bromination and nucleophilic substitution . The presence of a fluorine atom might also influence the reactivity of the compound.

Biochemical Pathways

Halogenated aromatic compounds can participate in various biochemical reactions and pathways, depending on their specific targets and mode of action .

Result of Action

The effects would depend on the specific biological targets and pathways that the compound interacts with .

Action Environment

The action, efficacy, and stability of 2,4-Dibromo-5-fluorochlorobenzene can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and specific conditions within the biological system where the compound is active .

Eigenschaften

IUPAC Name |

1,5-dibromo-2-chloro-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClF/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLGIGJPCPBBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-5-fluorochlorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

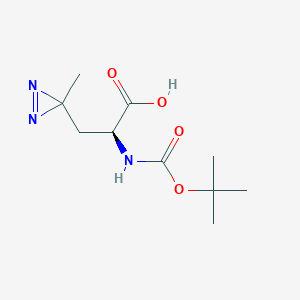

![1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-[2-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B3196711.png)